molecular formula C6H4FNO3 B151681 3-Fluoro-4-nitrophenol CAS No. 394-41-2

3-Fluoro-4-nitrophenol

Cat. No.: B151681
CAS No.: 394-41-2
M. Wt: 157.1 g/mol
InChI Key: CSSGKHVRDGATJL-UHFFFAOYSA-N
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Description

3-Fluoro-4-nitrophenol is an organic compound with the molecular formula C6H4FNO3 . It is characterized by the presence of a fluorine atom, a nitro group, and a hydroxyl group attached to a benzene ring. This compound is known for its pale yellow to brown appearance and is used in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-nitrophenol typically involves the nitration of 3-fluorophenol. The process includes the following steps:

Industrial Production Methods: Industrial production methods aim to optimize yield and reduce energy consumption. One such method involves:

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:
3-Fluoro-4-nitrophenol is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its ability to participate in electrophilic aromatic substitution reactions makes it valuable for developing anti-inflammatory and analgesic drugs .

Case Study: Antimycobacterial Activity
A study synthesized a series of derivatives from this compound, specifically focusing on 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide compounds. These derivatives exhibited potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL. The most effective derivative demonstrated an MIC of 4 μg/mL against both standard and rifampin-resistant strains .

Agrochemical Production

Herbicides and Pesticides:
The compound plays a crucial role in formulating herbicides and pesticides. Its chemical structure contributes to the efficacy of crop protection solutions, making it an essential component in agrochemicals aimed at enhancing agricultural productivity .

Analytical Chemistry

Reagent for Detection:
In analytical chemistry, this compound serves as a reagent for detecting and quantifying phenolic compounds. It enhances the accuracy of environmental monitoring methods, particularly in assessing water quality and pollution levels .

Material Science

Polymer Formulations:
In material science, this compound is incorporated into polymer formulations to improve thermal stability and chemical resistance. Such enhancements are vital for industries that require durable materials capable of withstanding harsh environments .

Research Applications

Molecular Biology and Biochemistry:
In academic research settings, this compound is utilized to study enzyme inhibition and metabolic pathways. Its role in these studies helps elucidate biochemical processes and can lead to the development of new therapeutic strategies .

Data Table: Summary of Applications

Application AreaSpecific UseNotable Findings
Pharmaceutical DevelopmentIntermediate for drug synthesisPotent antimycobacterial derivatives synthesized
Agrochemical ProductionFormulation of herbicides and pesticidesEssential for effective crop protection solutions
Analytical ChemistryReagent for phenolic compound detectionEnhances accuracy in environmental monitoring
Material ScienceImproves thermal stability in polymersBenefits industries requiring durable materials
Research ApplicationsStudies on enzyme inhibition and metabolic pathwaysInsights into biochemical processes

Mechanism of Action

The mechanism of action of 3-Fluoro-4-nitrophenol involves its interaction with biological molecules:

Comparison with Similar Compounds

Uniqueness: 3-Fluoro-4-nitrophenol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of a fluorine atom, nitro group, and hydroxyl group makes it a valuable intermediate in various synthetic processes .

Biological Activity

3-Fluoro-4-nitrophenol (3F4NP) is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article synthesizes available research findings on the biological activity of 3F4NP, focusing on its antimicrobial properties, cytotoxicity, and mechanisms of action.

Antitubercular Properties

A significant body of research has focused on the antitubercular activity of derivatives of this compound. A study synthesized a series of compounds based on this scaffold, including 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives. These compounds were evaluated for their efficacy against Mycobacterium tuberculosis (M. tuberculosis) H37Rv. The Minimum Inhibitory Concentration (MIC) values ranged from 4 to 64 μg/mL, indicating varying degrees of effectiveness.

  • Most Potent Derivative : The derivative 3m exhibited an MIC of 4 μg/mL against both M. tuberculosis H37Rv and rifampicin-resistant strains, suggesting its potential as a lead compound for further development in antitubercular therapy .
CompoundMIC (μg/mL)Activity Against
3m4M. tuberculosis H37Rv, Rifampicin-resistant M. tuberculosis
3e64M. tuberculosis H37Rv
3p64M. tuberculosis H37Rv

This data highlights the promise of modifying the 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide scaffold to enhance its antitubercular properties.

Cytotoxicity Studies

The cytotoxic effects of various derivatives were assessed using the MTT assay across six different tumor cell lines. The results indicated that while some derivatives showed promise as antimycobacterial agents, they also had varying levels of cytotoxicity.

  • Safety Profile : Compound 3m demonstrated a good safety profile with an IC50 value greater than 40 μmol/L against all tested tumor cell lines, indicating low toxicity at therapeutic concentrations .
CompoundIC50 (μmol/L)Tumor Cell Lines Tested
3m>40Various (including melanoma, lung adenocarcinoma)
3a<40Various
3d<40Various

Research has indicated that the biological activity of this compound and its derivatives may involve several mechanisms:

  • Inhibition of Enzymatic Activity : Studies have shown that compounds like 3F4NP can act as substrates for sulfotransferases, which play a role in drug metabolism and detoxification processes .
  • Protonation States : The ionization state of the compound at physiological pH can influence its reactivity and interaction with biological targets. For instance, at pH levels relevant to human physiology, studies suggest that significant ionization occurs, enhancing its nucleophilic characteristics .

Case Studies

Several case studies have highlighted the potential applications of this compound in drug development:

  • Antimycobacterial Screening : In high-throughput screening programs targeting M. tuberculosis, compounds derived from the this compound scaffold have been identified as promising candidates for further optimization due to their potent activity against resistant strains .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Fluoro-4-nitrophenol, and how can purity be optimized?

  • Methodology :

  • Synthesis typically involves nitration and fluorination of substituted phenol precursors. For example, in the preparation of complex organic molecules, this compound is used as a nitro-aromatic intermediate. Reaction conditions (e.g., temperature, catalysts) must be carefully controlled to avoid over-nitration or decomposition.
  • Purification via column chromatography (silica gel, 230–400 mesh) is effective for isolating high-purity samples (>97%) .
    • Key Considerations : Monitor reaction progress using TLC or HPLC. Optimize solvent systems (e.g., hexane/ethyl acetate gradients) for separation efficiency.

Q. How can researchers characterize this compound, and what spectroscopic techniques are most reliable?

  • Methodology :

  • 1H NMR (500 MHz, DMSO-d6 or CDCl3) provides structural confirmation, with characteristic peaks for aromatic protons and nitro/fluoro substituents.
  • Mass spectrometry (e.g., EI-MS or ESI-MS) validates molecular weight (157.10 g/mol) and fragmentation patterns .
  • Melting point analysis (literature values may vary; experimental determination is advised due to limited reported data).

Q. What toxicokinetic parameters should be prioritized when assessing this compound in preclinical studies?

  • Methodology :

  • Focus on absorption (oral/dermal/inhalation routes), metabolic pathways (e.g., nitro-reduction), and excretion profiles.
  • Use animal models (rats, mice) for preliminary data, but note interspecies variability in metabolism. Human-relevant biomarkers (e.g., urinary metabolites) are lacking and require identification .
    • Key Considerations : Cross-reference with structurally similar nitrophenols (e.g., 4-nitrophenol) to infer potential placental transfer risks .

Advanced Research Questions

Q. How can contradictions in toxicity data between in vitro and in vivo models be resolved for this compound?

  • Methodology :

  • Conduct comparative studies using standardized assays (e.g., Ames test for mutagenicity, acute toxicity in rodents).
  • Analyze discrepancies using computational toxicology tools (e.g., QSAR models) to predict human-specific effects.
  • Example data from nitrophenol derivatives (Table 1) highlights variability in toxicity metrics, necessitating context-specific validation .

Table 1 : Comparative Toxicity Metrics for Nitrophenol Derivatives

CompoundParameter 1Parameter 2Parameter 3
This compound0.940.720.93
2,5-Dinitrophenol0.95
4-Bromo-2-nitrophenol1.871.471.84
Parameters derived from experimental toxicity scores (units unspecified)

Q. What strategies improve the utility of this compound as a synthon in pharmaceutical intermediates?

  • Methodology :

  • Functionalize the nitro group via catalytic hydrogenation or nucleophilic substitution to generate amines or ethers.
  • Optimize regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) by modifying reaction solvents (DMF, THF) and catalysts (Pd/C, Pd(PPh3)4) .
    • Case Study : In c-Met kinase inhibitor synthesis, this compound was substituted for 2-Fluoro-4-nitrophenol to enhance steric and electronic effects .

Q. How can analytical methods be developed to resolve co-eluting nitrophenol isomers in environmental samples?

  • Methodology :

  • Use reverse-phase HPLC with C18 columns and mobile phases (e.g., acetonitrile/water + 0.1% formic acid) for separation.
  • Validate methods using spiked samples and compare retention times against standards (e.g., 2-, 3-, and 4-nitrophenol derivatives) .
    • Key Considerations : Couple with MS detection for unambiguous identification, leveraging unique fragmentation patterns of fluorinated nitrophenols .

Properties

IUPAC Name

3-fluoro-4-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FNO3/c7-5-3-4(9)1-2-6(5)8(10)11/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSSGKHVRDGATJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2075346
Record name 3-Fluoro-4-nitrophenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

394-41-2
Record name 3-Fluoro-4-nitrophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=394-41-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-4-nitrophenol
Source ChemIDplus
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Record name 3-Fluoro-4-nitrophenol
Source EPA DSSTox
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Record name 3-fluoro-4-nitrophenol
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Synthesis routes and methods

Procedure details

Similar to the synthesis of compound 1a, from methyl 4-chloro-7-methoxyquinoline-6-carboxylate (300 mg), 3-fluoro-4-nitrophenol (225 mg), N,N-diisopropylethylamine (415 μL), and N-methylpyrrolidin-2-one (1.5 mL), compound 49a was yielded (112 mg, yield: 25%).
Quantity
415 μL
Type
reactant
Reaction Step One
Name
compound 49a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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